molecular formula C15H18ClN3O4 B12736555 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate CAS No. 121774-43-4

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate

Cat. No.: B12736555
CAS No.: 121774-43-4
M. Wt: 339.77 g/mol
InChI Key: ZTXIXCVTDFTQMX-CLNHMMGSSA-M
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Description

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a chemical compound with the molecular formula C15H17ClN4O6 It is known for its unique structure, which includes a pyridinium core substituted with a dimethylamino group and a methyleneamino linkage

Preparation Methods

The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylpyridine in the presence of an acid catalyst, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate undergoes various chemical reactions, including:

Scientific Research Applications

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate include other pyridinium derivatives and dimethylamino-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one and 2,5-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate exhibit different inhibitory activities against enzymes and have distinct applications in research and industry .

Properties

CAS No.

121774-43-4

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(2-methylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate

InChI

InChI=1S/C15H18N3.ClHO4/c1-13-6-4-5-11-18(13)16-12-14-7-9-15(10-8-14)17(2)3;2-1(3,4)5/h4-12H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-12+;

InChI Key

ZTXIXCVTDFTQMX-CLNHMMGSSA-M

Isomeric SMILES

CC1=CC=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=CC=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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